molecular formula C21H14F2N2O3 B13147565 1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione CAS No. 62149-28-4

1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione

Cat. No.: B13147565
CAS No.: 62149-28-4
M. Wt: 380.3 g/mol
InChI Key: MGJZSARDNQIDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an anthracene-9,10-dione core substituted with an amino group and a difluoromethoxy aniline moiety. Its distinct chemical properties make it a subject of interest in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-aminoanthracene-9,10-dione, which is then reacted with 4-(difluoromethoxy)aniline under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetone and catalysts like boric acid to facilitate the condensation reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.

    Substitution: The amino and anilino groups can participate in substitution reactions, often facilitated by reagents such as halogens or alkylating agents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its structural similarity to known anti-cancer drugs like Mitoxantrone.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of DNA topoisomerase, which is crucial for DNA replication and cell division .

Comparison with Similar Compounds

1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione can be compared with other similar compounds such as:

    Mitoxantrone: A known anti-cancer drug with a similar anthracene-9,10-dione core but different substituents.

    Ametantrone: Another anti-cancer agent with structural similarities but distinct functional groups.

    1,4-Bis(amino)anthracene-9,10-diones: Compounds with similar core structures but different amino group substitutions.

The uniqueness of this compound lies in its difluoromethoxy aniline moiety, which imparts distinct chemical and biological properties .

Properties

CAS No.

62149-28-4

Molecular Formula

C21H14F2N2O3

Molecular Weight

380.3 g/mol

IUPAC Name

1-amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione

InChI

InChI=1S/C21H14F2N2O3/c22-21(23)28-12-7-5-11(6-8-12)25-16-10-9-15(24)17-18(16)20(27)14-4-2-1-3-13(14)19(17)26/h1-10,21,25H,24H2

InChI Key

MGJZSARDNQIDCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)OC(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.